molecular formula C11H19N5 B13779667 5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine

5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine

Cat. No.: B13779667
M. Wt: 221.30 g/mol
InChI Key: FLHLXHPQWIUQNP-UHFFFAOYSA-N
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Description

Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a tetrazole moiety and a propyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) typically involves multi-step reactions. One common method includes the reaction of 4-(bromomethyl)biphenyl-2-carbonitrile with ethyl 4-aminobenzoate in the presence of anhydrous potassium carbonate in refluxing acetonitrile . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyridine rings.

Scientific Research Applications

Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors through non-covalent interactions, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and tetrazole-containing molecules, such as:

  • Pyridine,3-(2-methyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl
  • Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-butyl

Uniqueness

Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

5-(2-ethyltetrazol-5-yl)-1-propyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C11H19N5/c1-3-7-15-8-5-6-10(9-15)11-12-14-16(4-2)13-11/h6H,3-5,7-9H2,1-2H3

InChI Key

FLHLXHPQWIUQNP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC=C(C1)C2=NN(N=N2)CC

Origin of Product

United States

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